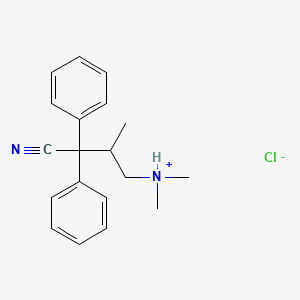
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride is an organic compound with the molecular formula C21H25ClN2. This compound is known for its significant potential in various fields, including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride typically involves the reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile. This reaction is carried out under anhydrous conditions to prevent the formation of unwanted isomeric nitriles .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes rigorous purification steps to isolate the desired compound from any byproducts .
化学反应分析
Types of Reactions
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the dimethylamino group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学研究应用
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anesthetic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism by which 4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride exerts its effects involves interactions with specific molecular targets. The dimethylamino group plays a crucial role in its activity, facilitating binding to receptors or enzymes. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .
相似化合物的比较
Similar Compounds
2,2-Diphenyl-3-methyl-4-dimethylamino-butyronitrile: A closely related compound with similar structural features but different biological activity.
1-Dimethylamino-2-methyl-3,3-diphenylhexanone: Another compound with analgesic properties, used as a substitute for morphine.
Uniqueness
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
属性
CAS 编号 |
63867-26-5 |
|---|---|
分子式 |
C19H23ClN2 |
分子量 |
314.9 g/mol |
IUPAC 名称 |
4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,16H,14H2,1-3H3;1H |
InChI 键 |
JJLGTRNWSYAQKN-UHFFFAOYSA-N |
SMILES |
CC(C[NH+](C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
规范 SMILES |
CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B3148131.png)


![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3148150.png)
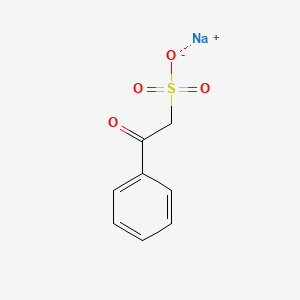
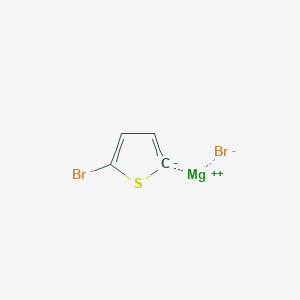

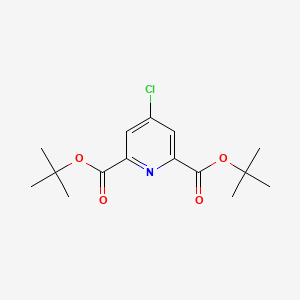
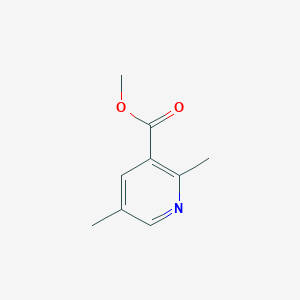
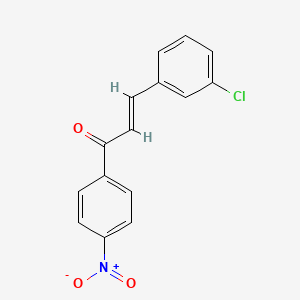
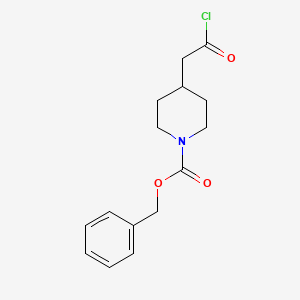
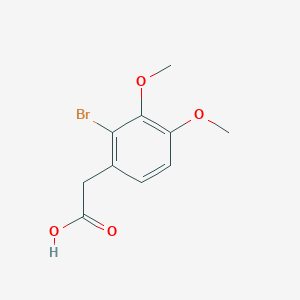
![Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B3148222.png)

